PRP38 protein - 148294-68-2

PRP38 protein

Catalog Number: EVT-1519652
CAS Number: 148294-68-2
Molecular Formula: C7H7N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PRP38 is classified as a pre-mRNA processing factor and is part of the spliceosomal machinery. It is categorized under proteins involved in RNA splicing, specifically functioning within the spliceosome complex that facilitates the excision of introns from precursor messenger RNA. The protein is characterized by a conserved amino-terminal domain that interacts with various spliceosomal proteins, indicating its role as a hub for protein-protein interactions during splicing .

Synthesis Analysis

Methods and Technical Details

The synthesis of PRP38 involves standard molecular biology techniques. The gene can be cloned into expression vectors using restriction enzyme digestion and ligation methods. For example, the PRP38 open reading frame can be disrupted using a selectable marker like LEU2, allowing for the identification of successful transformants via Southern blot analysis .

In vitro studies often utilize temperature-sensitive mutants to investigate the functional aspects of PRP38. These mutants allow researchers to assess the protein's role in splicing by shifting temperatures to induce loss-of-function conditions. The resultant effects on spliceosome assembly and U6 small nuclear RNA levels provide insights into the protein's functional dynamics .

Molecular Structure Analysis

Structure and Data

The molecular structure of PRP38 has been elucidated through crystallography, revealing an organization around three pairs of antiparallel alpha helices in its amino-terminal domain. This structure lacks similarities to typical RNA-binding domains found in other splicing factors but serves as a multi-interface platform for protein interactions .

The human ortholog of PRP38 also contains a carboxy-terminal RS domain, characteristic of splicing regulatory proteins. This structural complexity suggests that PRP38 may play a multifaceted role in organizing other proteins within the spliceosomal complex .

Chemical Reactions Analysis

Reactions and Technical Details

PRP38 is primarily involved in chemical reactions associated with pre-mRNA splicing. Its activity is crucial during the first cleavage-ligation event that removes introns from precursor mRNA molecules. Inactivation of PRP38 results in the failure to catalyze this reaction, leading to decreased splicing efficiency and instability of U6 small nuclear RNA .

Experimental approaches often involve reconstituting spliceosomal complexes in vitro to observe how alterations in PRP38 affect splicing reactions. For instance, adding excess amounts of PRP38 can stall splicing at precatalytic stages, highlighting its regulatory role .

Mechanism of Action

Process and Data

The mechanism of action for PRP38 involves its interaction with other spliceosomal components to facilitate pre-mRNA processing. It acts after stable spliceosome formation and is implicated in organizing the positioning of other proteins necessary for effective splicing. Through its multiple interaction interfaces, PRP38 likely stabilizes complex formation and promotes efficient catalysis during splicing events .

Experimental data suggest that mutations or disruptions in PRP38 lead to significant decreases in U6 small nuclear RNA levels, indicating a direct link between PRP38 function and RNA stability within the spliceosome .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PRP38 has several notable physical properties due to its polypeptide composition. It has an approximate molecular weight of 28 kDa and exhibits acidic characteristics due to its amino acid composition. The protein's stability and functionality are influenced by environmental factors such as temperature, which can induce conformational changes leading to loss of activity .

Chemical analyses often involve assessing the protein's solubility and interaction dynamics using techniques like size-exclusion chromatography or dynamic light scattering to understand its aggregation behavior under varying conditions .

Applications

Scientific Uses

PRP38 has significant applications in molecular biology research, particularly concerning pre-mRNA processing and spliceosome dynamics. Understanding its function aids in elucidating broader mechanisms of gene expression regulation and RNA metabolism. Additionally, studies on PRP38 contribute to insights into diseases linked to splicing errors, such as certain cancers and genetic disorders.

Research involving PRP38 can also inform therapeutic strategies targeting splicing pathways, potentially leading to novel treatments for diseases caused by aberrant RNA processing .

Introduction to PRP38 Protein

Historical Discovery and Early Characterization in Saccharomyces cerevisiae

The identification of PRP38 emerged from foundational genetic screens of Saccharomyces cerevisiae temperature-sensitive mutants defective in pre-mRNA splicing. Blanton et al. (1992) isolated the PRP38 gene (systematic name YGR075C) through complementation studies, demonstrating that its inactivation at restrictive temperatures (37°C) caused complete arrest of the first transesterification reaction (step 1 of splicing) but not spliceosome assembly itself [3] [4]. This pivotal work established PRP38 as indispensable for catalytic activation rather than initial spliceosome formation.

Biochemical characterization revealed that yeast PRP38 is a 28-kDa acidic polypeptide (242 amino acids; MW 27,956 Da; pI 4.98) without recognizable RNA-binding domains [2] [5]. Intriguingly, thermal inactivation of PRP38 triggered a rapid decline in cellular U6 snRNA levels while sparing its base-paired partner U4 snRNA—a phenotype shared with mutants of U4/U6-associated proteins (PRP3, PRP4, PRP6, PRP24) [3] [4]. This observation suggested PRP38’s role in stabilizing U6 snRNP, potentially through direct protein interactions within the U4/U6•U5 tri-snRNP complex where it resides as a unique component [2] [5].

In vitro splicing assays demonstrated that PRP38 functions after stable complex formation but before catalytic step 1. Extracts from prp38-ts mutants formed spliceosomal complexes (A, B, H) normally at permissive temperatures but failed to progress beyond these stages upon shift to 37°C, implicating PRP38 in the B-to-Bact transition [3] [4]. This positioned PRP38 among key regulators of spliceosome activation preceding catalytic step 1.

Table 1: Key Early Findings on Yeast PRP38

PropertyObservationMethod
Mutant phenotypeArrest at pre-catalytic B complex; blocked first transesterificationIn vivo splicing assays
Complex associationStable component of U4/U6•U5 tri-snRNPImmunoprecipitation
snRNA stabilityU6 snRNA degradation upon inactivation; U4 snRNA preservedNorthern blotting
Molecular weight28 kDa acidic protein (pI 4.98)Gel electrophoresis
Functional stageRequired after spliceosome assembly, before catalytic step 1In vitro complementation

Evolutionary Conservation Across Eukaryotes

PRP38 exhibits universal conservation across eukaryotes, from yeast to humans, with its N-terminal domain (NTD) representing the ancestral structural core. However, higher eukaryotes have acquired significant structural elaborations. Human genomes encode two paralogs: PRPF38A (312 residues; chromosome 1p32.3) and PRPF38B (546 residues), with PRPF38A confirmed as the functional ortholog incorporated into spliceosomes [1] [6] [7].

The most striking evolutionary innovation is the C-terminal RS domain appended to the conserved NTD in metazoans. This domain—absent in yeast—contains repeating arginine-serine dipeptides whose number scales with organismal complexity: Caenorhabditis elegans (3 repeats), Drosophila melanogaster (7 repeats), and Homo sapiens (16 repeats) [1] [7]. Unlike canonical SR proteins where RS domains couple with RNA-binding motifs (RRM/ZnF), PRP38’s RS domain connects to a protein interaction hub, classifying it as an "unusual" SR protein [1].

Structural analyses reveal the conserved NTD fold—organized around three antiparallel α-helical pairs (α4/α5, α6/α7, α8/α9)—serves as a multi-interface protein interaction platform. Crystal structures of human PRP38ANTD (residues 1–179, 1.28-Å resolution) confirm this domain lacks homology to RNA-binding domains but contains four distinct protein-binding interfaces [1] [7]. Functional studies demonstrate that while yeast PRP38 operates within the tri-snRNP, human PRP38A joins the spliceosome independently at the B complex stage alongside eight other "B-specific" proteins (e.g., hsSnu23, hsMFAP1, hsSmu1) and is released before Bact formation [1].

Table 2: Evolutionary Adaptations of PRP38

FeatureS. cerevisiaeH. sapiens (PRPF38A)Functional Implication
Protein length242 aa312 aaAcquisition of regulatory domains
C-terminal domainAbsentRS domain (16 RS dipeptides)Phosphorylation-dependent interactions
Spliceosome recruitmentU4/U6•U5 tri-snRNPB complex (independent)Stage-specific regulatory functions
Protein interactionsTri-snRNP partners≥12 partners via NTD interfacesExpanded scaffolding capacity
RNA associationIndirect (via RNP)IndirectNo canonical RNA-binding domains

Genomic Context and Transcriptional Regulation

Genomic Architecture

  • Yeast (YGR075C): Located on chromosome VII, the PRP38 gene spans 726 bp with no introns—a feature typical of compact yeast genomes. It encodes a single 242-aa polypeptide expressed at ~2,380 molecules/cell (half-life ~7.4 hours) [2] [5].
  • Human (PRPF38A): Resides on chromosome 1p32.3 (coordinates: 52,404,602–52,420,836, GRCh38.p14), spanning ~16 kb with 10 exons. Its transcript (NM_032864.4) encodes a 312-aa protein ubiquitously expressed across tissues, with highest levels in lymph nodes and ovaries [6].

Transcriptional Regulation

Yeast PRP38 is constitutively expressed under standard growth conditions, consistent with its essential function. Its promoter contains binding sites for general transcription factors (e.g., Abf1p, Rap1p), but no dedicated stress-responsive elements, aligning with its stable abundance (median abundance rank: 73rd percentile) [2] [5].

Human PRPF38A exhibits broad tissue expression but shows elevated transcription in proliferative tissues (e.g., lymph nodes, testes) and certain cancers. While direct transcription factors remain uncharacterized, its promoter region harbors predicted binding sites for ubiquitous regulators (SP1, YY1) and splicing-activated factors like SRSF1, suggesting potential auto-regulatory feedback [6]. Post-transcriptionally, PRPF38A’s mRNA stability may be influenced by adjacent genes (e.g., C1orf168, TAS1R3) through chromatin environment effects, though functional data are pending.

Co- and Post-Translational Modifications

  • Yeast PRP38: Lacks known modification domains but exhibits acidic clusters potentially serving as phosphorylation sites.
  • Human PRPF38A: The RS domain undergoes serine phosphorylation by SR protein kinases (SRPKs), modulating its interactions with other SR proteins [1] [7]. This domain’s expansion in vertebrates enables nuanced regulation of spliceosome dynamics during catalytic activation.

Table 3: Genomic and Expression Features

AttributeS. cerevisiae PRP38H. sapiens PRPF38A
Genomic locationChr VII: YGR075CChr 1p32.3 (52,404,602–52,420,836)
Gene structure726 bp; intronless16 kb; 10 exons
mRNA stabilityModerate (t1/2 ~20 min)High (t1/2 >60 min)
Protein abundance2,380 ± 874 molecules/cellUbiquitous; high in lymph nodes
Regulatory elementsAbf1p, Rap1p sitesSP1, YY1, SRSF1 sites
Key modificationsNot characterizedRS domain phosphorylation

Properties

CAS Number

148294-68-2

Product Name

PRP38 protein

Molecular Formula

C7H7N3O

Synonyms

PRP38 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.